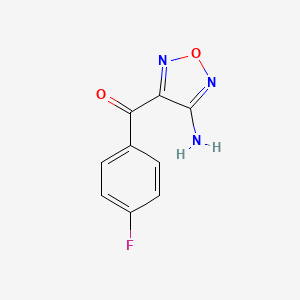![molecular formula C20H21NO6 B7816456 5-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE](/img/structure/B7816456.png)
5-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE is a complex organic compound that features a benzodioxole core with multiple methoxy groups and an isoxazoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE typically involves multiple steps, including the formation of the benzodioxole core and the subsequent attachment of the isoxazoline moiety. Common synthetic routes may involve:
Formation of Benzodioxole Core: This can be achieved through the cyclization of catechol derivatives with methoxy substituents.
Attachment of Isoxazoline Moiety: This step often involves the reaction of the benzodioxole intermediate with a suitable isoxazoline precursor under specific conditions, such as the use of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoxazoline moiety can be reduced to form isoxazole derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce isoxazole derivatives.
Aplicaciones Científicas De Investigación
5-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but lacking the isoxazoline moiety.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with methoxy and phenyl groups but different core structure.
Uniqueness
5-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE is unique due to its combination of a benzodioxole core and an isoxazoline moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Propiedades
IUPAC Name |
5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-22-14-6-4-12(5-7-14)16-10-15(27-21-16)8-13-9-17-19(26-11-25-17)20(24-3)18(13)23-2/h4-7,9,15H,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMOIRMGBPDXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)CC3=CC4=C(C(=C3OC)OC)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B7816383.png)
![2,4-Dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B7816386.png)



![5-[[5-(3,4,5-Trimethoxyphenyl)-2H-tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7816409.png)

![N-[(4Z)-4-[(4-METHYLBENZENESULFONAMIDO)IMINO]THIOLAN-3-YL]BENZAMIDE](/img/structure/B7816427.png)

![N-[(Acetylamino)(3,4-diethoxyphenyl)methyl]acetamide](/img/structure/B7816429.png)
![N-[(Acetylamino)(3,5-dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B7816441.png)


